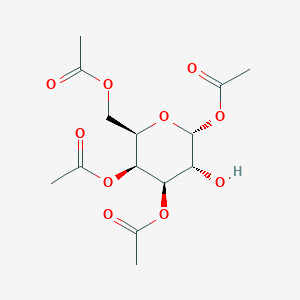

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBHJRVMGYVXKK-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416225 | |

| Record name | STK366747 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56822-34-5 | |

| Record name | STK366747 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose. This acetylated derivative of galactose is a valuable intermediate in glycochemistry and drug discovery, serving as a key building block for the synthesis of complex oligosaccharides and glycoconjugates.

Core Physicochemical Properties

While specific experimental values for some properties of this compound are not widely reported in publicly available literature, the fundamental properties are summarized below. It is important to note that some data is derived from closely related compounds and should be considered as an estimation.

| Property | Value | Source |

| CAS Number | 19186-40-4 | [1] |

| Molecular Formula | C₁₄H₂₀O₁₀ | [1] |

| Molecular Weight | 348.30 g/mol | [1] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Melting Point | 107-110 °C (for 2,3,4,6-Tetra-O-acetyl-D-galactopyranose, anomer not specified) | [2] |

| Boiling Point | Data not available | |

| Solubility | Soluble in chloroform, ethyl acetate, and other common organic solvents. | Inferred from related compounds |

| Optical Rotation | Data not available for the specific α-anomer. |

Synthesis and Purification

A common route for the synthesis of this compound involves the selective deacetylation of per-O-acetylated galactose. The following protocol is based on a general method for the deacylation of sugar peresters.[3]

Experimental Protocol: Synthesis from β-D-Galactose Pentaacetate

This method involves the Lewis acid-catalyzed removal of the anomeric acetyl group from β-D-galactose pentaacetate.

Materials:

-

β-D-galactose pentaacetate

-

Anhydrous diethyl ether (Et₂O)

-

Aluminum chloride (AlCl₃)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

In a high-pressure acid digestion bomb, combine β-D-galactose pentaacetate and anhydrous diethyl ether.

-

Add approximately 1.0 equivalent of aluminum chloride to the mixture.

-

Seal the reaction vessel and heat it in an oven at 110 °C for 4.5 hours.

-

After cooling, carefully open the vessel and directly load the ether solution onto a silica gel column.

-

Elute the column with a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) to separate the product.

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. It is expected that applying this procedure to β-D-galactose pentaacetate will similarly yield 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose due to the similar reactivity of galactose peresters.[3]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Biological Significance and Applications

Acetylated carbohydrates like this compound are crucial intermediates in glycobiology and medicinal chemistry.[4] While the direct biological activity of this specific compound is not extensively documented, its utility lies in its role as a precursor for the synthesis of more complex and biologically active molecules.

Key Application Areas:

-

Oligosaccharide Synthesis: It serves as a versatile building block for the chemical synthesis of various glycosides and oligosaccharides.[5] The acetyl protecting groups allow for selective modification at other positions of the sugar ring.

-

Drug Development: Acetylated sugars are often used in the formulation of drug candidates to enhance their solubility and stability.[5] Glycosylation, which can be achieved using derivatives of this compound, is a key strategy in drug design to improve pharmacokinetic properties.

-

Glycobiology Research: This compound and its derivatives are used as biochemical reagents to study carbohydrate-protein interactions, enzymatic reactions, and the role of glycans in various biological processes.[6] For instance, acetylated galactosamine derivatives are important for studying d-galactosamine-containing oligosaccharides.

Logical Relationship in Drug Development:

References

- 1. scbt.com [scbt.com]

- 2. 2,3,4,6-Tetra-O-acetyl- D -galactopyranose 97 47339-09-3 [sigmaaldrich.com]

- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,3,4,6-Tetra-O-acetyl-2-(α-L-fucopyranosyl)-α-D-galactopyranose | Glyko [glyko.com]

Solubility of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Acetylation in Modifying Carbohydrate Solubility

Carbohydrates are a fundamental class of biomolecules with diverse roles in biology and medicine. However, their inherent hydrophilicity, due to the presence of multiple hydroxyl groups, often limits their application in non-aqueous systems. Chemical modification, such as acetylation, is a widely employed strategy to overcome this limitation. The replacement of polar hydroxyl groups with non-polar acetyl groups drastically reduces the molecule's ability to form hydrogen bonds with water and increases its affinity for organic solvents.

1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose is a derivative of D-galactose where four of the five hydroxyl groups have been acetylated. This modification not only protects these hydroxyl groups during chemical synthesis but also renders the molecule significantly more soluble in a range of organic solvents, from polar aprotic solvents like dimethyl sulfoxide (DMSO) to less polar solvents like chloroform and ethyl acetate. This enhanced solubility is a critical enabling factor for its use as a synthetic intermediate in glycochemistry and in the development of novel drug candidates.

Solubility Data of D-Galactose in Alcohols: A Baseline for Comparison

While quantitative solubility data for this compound is not extensively documented, examining the solubility of its parent compound, D-galactose, provides a useful baseline. The following table summarizes the solubility of D-galactose in several common alcohols at various temperatures. It is important to note that the solubility of the tetra-acetylated derivative is expected to be significantly higher in these and other less polar organic solvents.

| Carbohydrate | Solvent | Temperature (°C) | Solubility (g/L) |

| D-Galactose | Methanol | 22 | 16.3 |

| D-Galactose | Methanol | 30 | 20.1 |

| D-Galactose | Methanol | 40 | 25.8 |

| D-Galactose | Ethanol | 22 | 1.0 |

| D-Galactose | Ethanol | 30 | 1.4 |

| D-Galactose | Ethanol | 40 | 2.1 |

| D-Galactose | 1-Propanol | 22 | 0.2 |

| D-Galactose | 1-Propanol | 30 | 0.3 |

| D-Galactose | 1-Propanol | 40 | 0.5 |

| D-Galactose | 2-Propanol | 22 | 0.3 |

| D-Galactose | 2-Propanol | 30 | 0.4 |

| D-Galactose | 2-Propanol | 40 | 0.6 |

Data sourced from Montañés, F., et al. (2007). Modeling solubilities of sugars in alcohols based on original experimental data. AIChE Journal, 53(10), 2724-2734.

Experimental Protocol for Determining the Solubility of this compound

The following protocol outlines a robust method for determining the equilibrium solubility of this compound in a given organic solvent. This method is adapted from the principles of the OECD Guideline 105 for testing of chemicals and standard laboratory practices for solubility determination.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index or UV detector) or Gas Chromatography (GC) system.

-

Rotary evaporator or nitrogen stream for solvent evaporation

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. The time required for equilibration should be determined in preliminary experiments.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same temperature to let the undissolved solid settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining microscopic particles.

-

Accurately weigh the filtered aliquot.

-

Alternatively, a known volume of the supernatant can be transferred to a volumetric flask and diluted with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same organic solvent.

-

Analyze the standard solutions and the sample solutions using a validated analytical method (e.g., HPLC or GC) to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions.

-

Calculate the concentration of the compound in the collected aliquot based on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units (e.g., g/L, mg/mL, mol/L).

-

If a gravimetric method was used (evaporation of solvent), the solubility (S) is calculated as: S (g/L) = (mass of residue / volume of aliquot) * 1000

-

If a chromatographic method was used, the solubility is determined from the concentration of the diluted sample, taking into account the dilution factor.

-

3.3. Data Reporting

The solubility should be reported as the mean of at least three replicate determinations at a specified temperature, along with the standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion and Future Directions

The acetylation of D-galactose to form this compound is a key transformation that enhances its solubility in organic solvents, thereby broadening its utility in synthetic and pharmaceutical applications. While direct quantitative solubility data for this specific compound remains to be systematically determined and published, this guide provides a framework for its experimental determination. The provided protocol offers a reliable method for researchers to generate this crucial data for their specific solvent systems and experimental conditions.

Future work should focus on the systematic measurement of the solubility of this compound and other acetylated monosaccharides in a wide range of organic solvents at various temperatures. The generation of such a comprehensive dataset would be of immense value to the scientific community, facilitating more efficient process development, formulation design, and the advancement of carbohydrate-based technologies.

In-depth Technical Guide on the Crystal Structure of Acetylated Galactopyranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide aims to provide a comprehensive overview of the crystallographic data and experimental protocols related to acetylated galactopyranose derivatives. Despite an exhaustive search for the specific crystal structure of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose, a complete set of crystallographic data (CIF file) for this particular anomer and substitution pattern could not be located in publicly accessible databases. This suggests that the crystal structure of this specific compound may not have been determined or is not yet publicly available.

However, significant crystallographic work has been conducted on closely related derivatives. This guide presents a detailed analysis of these related structures to provide valuable insights into the conformational properties and crystal packing of acetylated galactopyranose rings. The information herein can serve as a crucial reference for researchers in glycobiology, medicinal chemistry, and materials science.

Crystal Structure Analysis of Related Compounds

While the crystal structure of this compound remains elusive, the crystal structures of several analogous compounds have been determined, offering a window into the structural characteristics of acetylated galactose.

A notable study determined the X-ray structures of 1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-galactopyranoside derivatives with various 2-(acylamino) substituents.[1][2] These compounds crystallized in the monoclinic space group C2, and the pyranose unit in all derivatives adopted the typical 4C1 chair conformation.[1][2]

Another relevant structure is that of 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose. In this molecule, the pyranose ring also adopts a conformation close to the standard 4C1 chair. The crystal packing is stabilized by weak C—H···O hydrogen bonds, forming layers of molecules.

The following table summarizes key crystallographic parameters for a representative related compound, 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose, to provide a comparative dataset.

Table 1: Crystallographic Data for 2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose

| Parameter | Value |

| Chemical Formula | C₁₇H₂₅NO₉S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.1234 (2) |

| b (Å) | 8.9876 (2) |

| c (Å) | 12.3456 (3) |

| α (°) | 90 |

| β (°) | 109.876 (1) |

| γ (°) | 90 |

| Volume (ų) | 1054.32 (4) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.423 |

| Radiation type | Mo Kα |

| Temperature (K) | 150 |

Note: The data presented in this table is for a related compound and not for this compound.

Experimental Protocols

The synthesis and crystallization of acetylated galactopyranose derivatives are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. Below are detailed methodologies for the synthesis of related compounds, which can be adapted for the target molecule.

General Synthesis of Tetra-O-acetyl-D-galactopyranose

A general method for the preparation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose involves the deacylation of β-D-galactose pentaacetate. This procedure can be adapted for the synthesis of other acetylated sugars.

Workflow for the Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose

Caption: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose.

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α,β-D-galactopyranose

This compound is a key intermediate for the synthesis of D-galactosamine-containing oligosaccharides.[3] The synthesis involves the use of a diazotransfer reagent.[3]

Experimental Workflow for Azido-Derivative Synthesis

Caption: Synthesis of an acetylated azido-galactopyranose derivative.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis. The crystallization process for carbohydrate derivatives can be challenging due to their high solubility in many solvents and the potential for polymorphism.

General Crystallization Workflow

Caption: A general workflow for the crystallization of acetylated sugars.

Conclusion and Future Outlook

While the precise crystal structure of this compound is not currently available in the public domain, the analysis of closely related acetylated galactose derivatives provides a solid foundation for understanding the structural chemistry of this class of compounds. The consistent adoption of a 4C1 chair conformation in the pyranose ring across different derivatives highlights the conformational rigidity of this core structure.

The experimental protocols detailed in this guide offer robust starting points for the synthesis and crystallization of the title compound. Future research efforts should be directed towards the successful crystallization and subsequent X-ray diffraction analysis of this compound to fill this knowledge gap. Such data would be invaluable for computational modeling, understanding carbohydrate-protein interactions, and the rational design of novel carbohydrate-based therapeutics and materials. Researchers are encouraged to deposit any future crystallographic data into public databases like the Cambridge Crystallographic Data Centre (CCDC) to advance the field.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignment of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose. Due to the limited availability of directly assigned spectral data for this specific compound in the public domain, this guide presents a comprehensive assignment based on a comparative analysis of closely related acetylated monosaccharides. This approach, leveraging established principles of carbohydrate NMR spectroscopy, offers a robust framework for researchers working with similar molecules.

Molecular Structure and Numbering

The structure of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose is depicted below, with the standard numbering for the pyranose ring and the acetyl groups. Understanding this structure is fundamental to interpreting the NMR data.

Caption: Molecular structure of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose.

Predicted ¹H and ¹³C NMR Assignments

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose. These assignments are derived from a detailed comparative analysis of published data for 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, per-O-acetylated α-D-galactopyranose, and other relevant acetylated galactose derivatives.

¹H NMR Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.3 - 6.4 | d | ~3.5 - 4.0 |

| H-2 | ~4.0 - 4.2 | dd | J(H2,H1) ~3.5-4.0, J(H2,H3) ~10.0-10.5 |

| H-3 | ~5.2 - 5.3 | dd | J(H3,H2) ~10.0-10.5, J(H3,H4) ~3.0-3.5 |

| H-4 | ~5.4 - 5.5 | d | ~3.0 - 3.5 |

| H-5 | ~4.2 - 4.3 | t | ~6.0 - 6.5 |

| H-6a | ~4.1 - 4.2 | dd | J(H6a,H6b) ~11.0-11.5, J(H6a,H5) ~6.0-6.5 |

| H-6b | ~4.0 - 4.1 | dd | J(H6b,H6a) ~11.0-11.5, J(H6b,H5) ~6.0-6.5 |

| CH₃ (Ac) | ~2.0 - 2.2 | s | - |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~90 - 92 |

| C-2 | ~68 - 70 |

| C-3 | ~69 - 71 |

| C-4 | ~67 - 69 |

| C-5 | ~70 - 72 |

| C-6 | ~61 - 63 |

| C=O (Ac) | ~169 - 171 |

| CH₃ (Ac) | ~20 - 21 |

Experimental Protocols

Synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose (Adapted Protocol)

A plausible synthetic route involves the protection of the C2 hydroxyl group, followed by per-acetylation, and subsequent selective deprotection of the C2 position. A more direct approach could involve enzymatic acetylation which can offer high regioselectivity.

Materials:

-

α-D-Galactopyranose

-

Acetic anhydride

-

Pyridine

-

A suitable protecting group for the C2 hydroxyl (e.g., a benzyl ether)

-

Catalyst for deprotection (e.g., Pd/C for debenzylation)

-

Solvents (e.g., Dichloromethane, Ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Protection of C2-OH: Selectively protect the hydroxyl group at the C2 position of α-D-galactopyranose.

-

Acetylation: The resulting triol is then treated with acetic anhydride in pyridine to acetylate the remaining hydroxyl groups at positions 1, 3, 4, and 6.

-

Deprotection of C2-OH: The protecting group at C2 is then selectively removed to yield the target compound.

-

Purification: The final product is purified by silica gel column chromatography.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~10-12 ppm.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: ~200-220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

-

2D NMR (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and linking spin systems.

-

Logic of NMR Assignment

The assignment of the NMR signals is based on a systematic analysis of chemical shifts, coupling constants, and 2D correlation data.

Caption: Workflow for the NMR assignment of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose.

Rationale for Predicted Assignments:

-

Anomeric Proton (H-1): The anomeric proton in an α-galactopyranoside is in an axial position and typically resonates at a downfield chemical shift (~6.3-6.4 ppm) as a doublet with a small coupling constant (³J(H1,H2) ~3.5-4.0 Hz) due to the equatorial-axial relationship with H-2.

-

Ring Protons (H-2 to H-5): The chemical shifts of the other ring protons are influenced by the presence of the acetyl groups. Protons attached to carbons bearing an acetyl group are generally shifted downfield compared to those with a free hydroxyl group. The coupling constants are characteristic of the galactopyranose ring conformation. For instance, a large diaxial coupling is expected between H-2 and H-3.

-

Methylene Protons (H-6a, H-6b): These protons are diastereotopic and will appear as separate signals, typically as doublets of doublets, due to geminal coupling with each other and vicinal coupling with H-5.

-

Acetyl Protons: The methyl protons of the four acetyl groups will appear as sharp singlets in the upfield region of the spectrum (~2.0-2.2 ppm).

-

Carbon Signals (C-1 to C-6): The chemical shifts of the ring carbons are also influenced by acetylation. The anomeric carbon (C-1) is typically found around 90-92 ppm. The carbon bearing the free hydroxyl group (C-2) is expected to be at a relatively upfield position compared to the acetylated carbons. The C-6 carbon, being part of a -CH₂OAc group, will be in the 61-63 ppm range.

-

Carbonyl and Methyl Carbons (Acetyl Groups): The carbonyl carbons of the acetyl groups will resonate in the downfield region (~169-171 ppm), while the methyl carbons will be in the upfield region (~20-21 ppm).

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR assignment for 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose. The provided data and methodologies will be a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and materials science. For definitive assignments, it is highly recommended to perform 2D NMR experiments on a purified sample.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose, a derivatized form of the monosaccharide galactose. Acetylation is a common derivatization technique in carbohydrate analysis, enhancing volatility for gas chromatography-mass spectrometry (GC-MS) and improving ionization efficiency and chromatographic retention in liquid chromatography-mass spectrometry (LC-MS). Understanding the mass spectrometric behavior of this compound is crucial for its identification and quantification in various scientific and pharmaceutical applications.

Introduction to Mass Spectrometry of Acetylated Carbohydrates

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For carbohydrates, which are typically polar and non-volatile, derivatization is often a necessary step to facilitate their analysis by mass spectrometry. Acetylation, the process of introducing acetyl functional groups, is a widely used method that replaces the polar hydroxyl groups with less polar acetyl esters. This modification increases the volatility of the carbohydrate, making it amenable to GC-MS analysis, and can also enhance its performance in reversed-phase LC-MS by increasing hydrophobicity.

Experimental Protocols

Detailed methodologies for the two primary mass spectrometric techniques used in the analysis of acetylated carbohydrates are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For acetylated monosaccharides, it provides excellent chromatographic separation and detailed mass spectra upon electron ionization (EI).

Sample Preparation: Acetylation of Galactose

A common method for the acetylation of monosaccharides involves the use of acetic anhydride in the presence of a catalyst.

-

Materials: D-galactose, acetic anhydride, pyridine (or another suitable catalyst like 1-methylimidazole), and a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).

-

Procedure:

-

Dissolve a known amount of D-galactose in a reaction vial with pyridine.

-

Add an excess of acetic anhydride to the solution.

-

Heat the mixture at a controlled temperature (e.g., 60-100°C) for a sufficient duration (e.g., 1-2 hours) to ensure complete acetylation.

-

After cooling, quench the reaction by adding water.

-

Extract the acetylated product into an organic solvent.

-

Wash the organic layer with dilute acid and then with water to remove the catalyst and any remaining reagents.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and then evaporate the solvent to obtain the per-O-acetylated galactose.

-

Reconstitute the sample in a suitable solvent for GC-MS analysis.

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for sugar analysis (e.g., a mid-polar phase like a 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet: Split/splitless injector, operated in split mode to handle the potentially high concentration of the derivatized sample.

-

Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the anomers and any other byproducts. An example program could be: initial temperature of 150°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

-

Mass Spectrometer: An electron ionization (EI) source operating at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap analyzer, scanning a mass range of m/z 40-500.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with electrospray ionization (ESI), is a powerful tool for analyzing less volatile and thermally labile compounds. For acetylated sugars, reversed-phase liquid chromatography coupled with ESI-MS/MS provides high sensitivity and structural information.

Sample Preparation

The acetylation procedure is the same as described for GC-MS. The final dried product is reconstituted in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column (e.g., C18) is suitable for separating the acetylated sugar from other components.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or ammonium acetate to improve ionization. An example gradient could be: start with 95% water and 5% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Mass Spectrometer: An electrospray ionization (ESI) source, typically operated in positive ion mode.

-

Mass Analyzer: A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of performing tandem mass spectrometry (MS/MS).

-

Ionization Mode: Positive ion mode is common for acetylated sugars, often forming adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).

-

Collision-Induced Dissociation (CID): MS/MS experiments are performed by selecting the precursor ion of interest (e.g., the [M+Na]⁺ adduct) and subjecting it to collision with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting product ions provide structural information.

Data Presentation: Mass Spectral Data

Quantitative data on the mass-to-charge ratios (m/z) of the expected molecular ions and key fragment ions for this compound are summarized below. The molecular weight of this compound is 348.30 g/mol .

| Ion Type | Analysis Mode | Expected m/z | Notes |

| Molecular Ion [M]⁺• | GC-MS (EI) | 348 | Often weak or absent in EI due to extensive fragmentation. |

| Sodium Adduct [M+Na]⁺ | LC-MS (ESI) | 371 | Commonly observed in ESI, often as the base peak. |

| Ammonium Adduct [M+NH₄]⁺ | LC-MS (ESI) | 366 | Can be formed when ammonium salts are used as mobile phase additives. |

| Protonated Molecule [M+H]⁺ | LC-MS (ESI) | 349 | May be observed, especially with acidic mobile phases. |

Table 1: Expected Molecular Ions of this compound.

| Fragmentation Pathway | Key Fragment Ions (m/z) | Ion Description |

| GC-MS (EI) | 289, 247, 205, 187, 169, 145, 127, 109, 103, 85, 81, 69, 43 | A complex pattern arising from successive losses of acetyl groups (as acetic acid or ketene), and ring cleavage. The m/z 43 ion (acetyl cation) is typically the base peak. |

| LC-MS/MS (ESI-CID of [M+Na]⁺) | 311, 289, 251, 229, 169, 109 | Sequential losses of acetic acid (60 Da) and further fragmentation of the sugar ring. The specific pattern can help in isomer differentiation. |

Table 2: Key Fragment Ions Observed in the Mass Spectra of this compound.

Visualization of Mass Spectrometry Workflows and Fragmentation

The following diagrams, generated using the DOT language, illustrate the experimental workflow for mass spectrometry analysis and the proposed fragmentation pathway of this compound.

Caption: General workflow for the mass spectrometry analysis of acetylated galactose.

Caption: Proposed fragmentation of the [M+Na]⁺ adduct of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose.

Conclusion

The mass spectrometric analysis of this compound, through both GC-MS and LC-MS/MS techniques, provides valuable information for its structural characterization and quantification. The choice of method depends on the specific analytical requirements, with GC-MS offering high separation efficiency for volatile derivatives and LC-MS/MS providing a sensitive approach for less volatile compounds and detailed structural elucidation through fragmentation analysis. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and professionals working with acetylated carbohydrates in various scientific disciplines.

An In-depth Technical Guide to the Anomeric Configuration of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anomeric configuration of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose, a key derivative of D-galactose. The stereochemistry at the anomeric carbon (C-1) is a critical determinant of the biological activity and chemical reactivity of carbohydrates and their derivatives. This document outlines the synthetic strategies, spectroscopic evidence, and key data points that definitively establish the α-configuration of this compound.

Determination of Anomeric Configuration

The anomeric configuration of cyclic carbohydrates is primarily determined by the spatial arrangement of the substituent at the anomeric carbon (C-1). In the case of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose, the hydroxyl group at C-1 is in an axial position, which is characteristic of the α-anomer in the typical ⁴C₁ chair conformation of the pyranose ring. The most definitive method for assigning the anomeric configuration in solution is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the proton-proton coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2).

The magnitude of this coupling constant (³JH1,H2) is dictated by the dihedral angle between these two protons, as described by the Karplus equation.

-

A small coupling constant, typically in the range of 3-4 Hz, is indicative of a cis or gauche relationship, which corresponds to the α-anomer where the H-1 and H-2 protons are in an axial-equatorial or equatorial-equatorial arrangement.

-

A large coupling constant, generally around 8-10 Hz, signifies a trans-diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer .

For 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose, the expected ³JH1,H2 coupling constant is approximately 3.9 Hz, confirming the α-configuration[1].

Spectroscopic and Physical Data

| Parameter | 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose | α-D-galactopyranose (parent sugar) | β-D-galactopyranose (parent sugar) |

| CAS Number | 19186-40-4 | Not Applicable | Not Applicable |

| Molecular Formula | C₁₄H₂₀O₁₀ | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molecular Weight | 348.30 g/mol | 180.16 g/mol | 180.16 g/mol |

| ¹H NMR: ³JH1,H2 | ~3.9 Hz[1] | Not Applicable | Not Applicable |

| Specific Rotation [α]D | Data not available | +150.7° | +52.8° |

Experimental Protocols

Synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose

A confirmed, albeit indirect, method for the synthesis of 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose involves the deacylation of a peracetylated disaccharide, such as β-D-lactose octaacetate, in the presence of a Lewis acid like aluminum chloride (AlCl₃)[1]. This process selectively removes the anomeric acyl group and can lead to the thermodynamically favored α-anomer.

A more general and direct approach involves the peracetylation of D-galactose using acetic anhydride. The anomeric outcome of this reaction can be influenced by the choice of catalyst. While basic conditions (e.g., sodium acetate) tend to favor the β-anomer, acidic catalysts (e.g., perchloric acid) can promote the formation of the α-anomer[2].

General Procedure for Peracetylation of D-galactose:

-

D-galactose is dissolved in acetic anhydride.

-

A catalytic amount of an acid catalyst (e.g., perchloric acid) is added cautiously.

-

The reaction is allowed to proceed, often with cooling to control the exothermic reaction.

-

The reaction mixture is then quenched, typically by pouring it into ice water, which precipitates the acetylated sugar.

-

The crude product is collected by filtration, washed, and can be purified by recrystallization.

Following peracetylation to obtain the pentaacetate, a selective deacetylation at the anomeric position can be performed. One such method employs triisopropyltin ethoxide ((i-Pr)₃Sn(OEt)) as a catalyst[3].

General Procedure for Selective Anomeric Deacetylation:

-

The peracetylated galactose is dissolved in a suitable solvent such as methanol.

-

A catalytic amount of (i-Pr)₃Sn(OEt) is added.

-

The reaction mixture is refluxed and monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed, and the resulting solid is purified.

Diagrams and Workflows

Anomeric Configuration of D-Galactopyranose

Caption: Chair conformations of α and β-D-galactopyranose.

Synthetic Pathway to 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose

Caption: A general synthetic workflow.

Logic for Anomeric Assignment via NMR

Caption: Decision workflow for anomer assignment.

References

Stability and Storage of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and purity of this compound throughout its lifecycle.

Overview of Physicochemical Properties and Storage Recommendations

This compound is a fully protected derivative of D-galactose, commonly utilized as a versatile intermediate in the synthesis of various biologically active molecules, including oligosaccharides and glycoconjugates. Its stability is a critical factor for its successful application in research and development.

Table 1: Summary of Physicochemical Properties and Recommended Storage Conditions

| Parameter | Recommendation/Value | Source(s) |

| Physical Form | White to off-white crystalline powder | General knowledge for acetylated sugars |

| Recommended Storage Temperature | 2°C to 8°C (Refrigerated) | |

| Alternative Storage Temperature | 0°C to -20°C (Frozen) for long-term storage | General practice for labile biochemicals |

| Protection from Moisture | Store in a tightly sealed container in a dry place. | General laboratory best practices |

| Protection from Light | Store in a light-resistant container. | General laboratory best practices |

| Inert Atmosphere | For long-term storage, consider storage under an inert atmosphere (e.g., Argon or Nitrogen). | General practice for sensitive compounds |

Key Factors Influencing Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by temperature, pH, and the presence of moisture. The acetyl protecting groups are susceptible to hydrolysis, which is the main degradation pathway.

Hydrolytic Degradation

Hydrolysis of the acetyl ester linkages is the most common degradation route. This can be catalyzed by both acidic and basic conditions, leading to the partial or complete deacetylation of the molecule. The rate of hydrolysis is significantly influenced by pH and temperature.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the ester linkages are cleaved to yield acetic acid and the corresponding partially or fully de-acetylated galactopyranose.

-

Base-Catalyzed Hydrolysis (Saponification): Basic conditions promote the saponification of the acetyl groups, which is generally faster than acid-catalyzed hydrolysis.

The following diagram illustrates the general hydrolytic degradation pathway.

Thermal Degradation

Photodegradation

Exposure to light, particularly UV light, can potentially induce degradation of organic molecules. While specific photostability studies on this compound are not widely published, it is a standard precautionary measure to protect such compounds from light.

Oxidative Degradation

While the pyranose ring is relatively stable to oxidation, strong oxidizing agents could potentially lead to degradation products. Storage in a well-sealed container generally minimizes exposure to atmospheric oxygen.

Experimental Protocols for Stability Assessment

To ensure the quality and establish a shelf-life for this compound, a comprehensive stability testing program should be implemented. The following protocols are based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[1]

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.

The following diagram outlines a typical workflow for a forced degradation study.

Protocol for Hydrolytic Stability:

-

Acidic Conditions: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add hydrochloric acid to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

Basic Conditions: Dissolve the compound in a suitable solvent and add sodium hydroxide to a final concentration of 0.1 M. Incubate at room temperature for a defined period, taking samples at various time points (e.g., 1, 4, 8, 24 hours).

-

Neutral Conditions: Dissolve the compound in purified water and reflux for a defined period.

-

Analysis: At each time point, neutralize the sample and analyze by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol for Photostability:

-

Expose the solid compound and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][3]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze both the exposed and control samples by a stability-indicating HPLC method.

Protocol for Oxidative Stability:

-

Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Incubate at room temperature for a defined period (e.g., 24 hours).

-

Analyze the sample by a stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted according to ICH guidelines to establish a re-test period or shelf life.

Table 2: ICH Recommended Conditions for Long-Term and Accelerated Stability Studies

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

The frequency of testing for long-term studies is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, testing is usually performed at 0, 3, and 6 months.[4]

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is essential for accurately quantifying the decrease of the active substance and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.

The following diagram illustrates the logical relationship in developing a stability-indicating method.

Conclusion

The stability of this compound is critical for its use in research and pharmaceutical development. The primary degradation pathway is hydrolysis of the acetyl groups, which is accelerated by non-neutral pH and elevated temperatures. To ensure the integrity of the compound, it should be stored in a cool, dry, and dark environment, preferably under refrigeration. For long-term storage, freezing and an inert atmosphere are recommended. A comprehensive stability testing program, guided by ICH principles and employing a validated stability-indicating analytical method, is essential for establishing a reliable shelf-life and ensuring the quality of this important synthetic intermediate.

References

In-Depth Technical Guide: 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose, a protected monosaccharide of significant interest in carbohydrate chemistry and drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the synthesis of glycosylated molecules. Spectroscopic data for characterization and a logical workflow for its utilization as a glycosyl donor are also presented.

Introduction

This compound is a derivative of D-galactose in which the hydroxyl groups at positions 1, 3, 4, and 6 are protected by acetyl groups. This per-O-acetylated sugar is a valuable building block in organic synthesis, particularly in the field of glycobiology. The strategic placement of the acetyl groups renders the anomeric position reactive for glycosylation reactions, while the remaining hydroxyl groups are masked, preventing unwanted side reactions. Its stereochemistry and protecting group pattern make it a versatile precursor for the synthesis of complex oligosaccharides and glycoconjugates, which play crucial roles in various biological processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 19186-40-4 | [1] |

| Molecular Formula | C₁₄H₂₀O₁₀ | [1] |

| Molecular Weight | 348.30 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in chloroform, dichloromethane, and other common organic solvents. | |

| Melting Point | Not consistently reported, varies with purity. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the selective deacetylation of a fully acetylated galactose precursor. While a direct, selective acetylation of D-galactose to yield the 1,3,4,6-tetra-O-acetylated alpha anomer is challenging, a common strategy involves the de-O-acetylation at the anomeric position of a peracetylated galactopyranose.

One plausible synthetic route is the deacetylation of β-D-galactose pentaacetate.[2] This reaction can be catalyzed by a Lewis acid, which preferentially removes the anomeric acetyl group.[2] The anomeric configuration can invert from β to the more thermodynamically stable α anomer during the reaction.[2]

Experimental Protocol: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose from β-D-Galactose Pentaacetate

This protocol is adapted from a general procedure for the deacylation of peracetylated sugars and may require optimization for the specific synthesis of the 1,3,4,6-isomer.[2]

Materials:

-

β-D-Galactose pentaacetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Diethyl Ether (Et₂O)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a solution of β-D-galactose pentaacetate in anhydrous diethyl ether, add anhydrous aluminum chloride (approximately 1.0-1.5 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Upon completion of the reaction (disappearance of the starting material), quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to isolate the desired 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose.[2]

Note: The regioselectivity of this deacetylation may not exclusively yield the 1,3,4,6-isomer. Careful chromatographic separation and thorough characterization are crucial to isolate and identify the correct product.

Spectroscopic Data for Characterization

Table 2: Expected ¹H and ¹³C NMR Data Ranges for Acetylated Galactopyranosides

| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

| ¹H | Anomeric (H-1) | δ 5.0 - 6.5 | The α-anomer typically shows a smaller J-coupling constant (J₁,₂) of around 3-4 Hz compared to the β-anomer. |

| Ring Protons | δ 3.5 - 5.5 | ||

| Acetyl (CH₃) | δ 1.9 - 2.2 | Multiple singlets corresponding to the different acetyl groups. | |

| ¹³C | Anomeric (C-1) | δ 90 - 100 | |

| Ring Carbons | δ 60 - 80 | ||

| Carbonyl (C=O) | δ 169 - 172 | ||

| Acetyl (CH₃) | δ 20 - 22 |

Note: These are general ranges and actual values may vary depending on the solvent and other experimental conditions. Researchers should acquire and interpret their own spectroscopic data for definitive characterization.

Applications in Research and Drug Development

Partially acetylated sugars like this compound are key intermediates in the synthesis of various biologically important molecules.

Glycosylation Reactions

The primary application of this compound is as a glycosyl donor in glycosylation reactions. The free hydroxyl group at the anomeric C-2 position is not present, making the anomeric C-1 position the reactive site. Activation of the anomeric acetyl group, often by conversion to a better leaving group such as a bromide or trichloroacetimidate, allows for the formation of a glycosidic bond with a glycosyl acceptor (e.g., an alcohol, another sugar, or a protein residue).

Synthesis of Bioactive Molecules

The galactose moiety is a crucial component of many glycoconjugates with important biological functions. Galactose-containing structures are often involved in cell-cell recognition, immune responses, and host-pathogen interactions. By using this compound as a synthetic precursor, researchers can construct complex oligosaccharides and glycoconjugates to study these processes or to develop new therapeutic agents. For instance, galactose derivatives are used to target the asialoglycoprotein receptor (ASGPR) on hepatocytes for liver-specific drug delivery.[3][4]

Drug Delivery

Galactose and its derivatives are increasingly being investigated for their role in targeted drug delivery systems.[3] The specific recognition of galactose by certain cell surface receptors, such as the asialoglycoprotein receptor (ASGPR) predominantly found on hepatocytes, allows for the targeted delivery of therapeutic agents to the liver.[3][4] Nanoparticles and other drug carriers can be functionalized with galactose-containing ligands to enhance their uptake by target cells, thereby increasing the efficacy of the drug and reducing off-target side effects. While direct use of this compound in final drug formulations is unlikely due to the acetyl protecting groups, it serves as a critical building block for synthesizing the galactose-based targeting moieties.

Conclusion

This compound is a valuable and versatile intermediate in carbohydrate synthesis. Its defined stereochemistry and protecting group pattern make it an essential tool for researchers in glycochemistry, medicinal chemistry, and drug development. The ability to use this compound as a glycosyl donor allows for the construction of complex, biologically relevant molecules. Further research into more selective and efficient synthetic methods for this and other partially protected sugars will continue to advance the field of glycobiology and its applications in medicine.

References

- 1. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) 13C NMR [m.chemicalbook.com]

- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galactose Derivative-Modified Nanoparticles for Efficient siRNA Delivery to Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Sweet Science: An In-depth Guide to the Discovery and History of Acetylated Galactose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of natural compounds has long been a cornerstone of chemical and biomedical innovation. Among these, the acetylation of monosaccharides, particularly galactose, has paved the way for profound advancements in our understanding of biological processes and the development of novel therapeutics. Acetylated galactose derivatives, by virtue of their altered physicochemical properties and biological activities, have emerged as crucial tools in glycobiology, immunology, and drug delivery. This technical guide delves into the historical milestones, key discoveries, and experimental foundations that have shaped our knowledge of these vital molecules. We will explore the seminal work of early carbohydrate chemists, the evolution of synthetic methodologies, and the ever-expanding applications of acetylated galactose derivatives in modern science.

A Journey Through Time: The Discovery and Historical Development

The story of acetylated galactose derivatives is intrinsically linked to the birth of modern carbohydrate chemistry in the late 19th and early 20th centuries. The pioneering work of German chemist Emil Fischer laid the groundwork for the structural elucidation of sugars, a monumental achievement that earned him the Nobel Prize in Chemistry in 1902.[1] Fischer's research on the configuration of glucose and other monosaccharides provided the fundamental understanding necessary for their chemical manipulation.

While the precise first synthesis of a simple acetylated galactose, such as galactose pentaacetate, is not definitively documented in a single landmark paper, it is widely understood to have emerged from the broader context of Fischer's era of carbohydrate chemistry. The techniques for acetylating sugars were being systematically developed during this period. Acetylation was recognized as a valuable method for protecting the hydroxyl groups of sugars, rendering them more soluble in organic solvents and facilitating further chemical transformations.[2] Early methods for acetylation often involved the use of acetic anhydride with a catalyst such as sodium acetate or zinc chloride.[3]

The development of glycosylation reactions, such as the Fischer glycosylation method discovered in 1893, was a significant leap forward.[4] This acid-catalyzed reaction between a monosaccharide and an alcohol opened the door to the synthesis of a vast array of glycosides.[4] Although initially focused on simpler alkyl glycosides, the principles of this reaction underpinned the more complex glycosylations that would follow.

The 20th century witnessed a refinement of these early techniques and the introduction of new, more stereoselective methods for glycosylation. The development of glycosyl donors with leaving groups at the anomeric position, such as glycosyl halides, thioglycosides, and trichloroacetimidates, provided chemists with greater control over the formation of the glycosidic bond.[5] These advancements were crucial for the synthesis of complex oligosaccharides and glycoconjugates containing acetylated galactose residues.

A pivotal moment in the biological understanding of acetylated galactose derivatives came with the discovery and characterization of the Tn antigen (GalNAcα1-O-Ser/Thr) .[6][7] This aberrant O-glycan, first identified in the 1970s, is a hallmark of many cancers and is associated with tumor progression and a poor prognosis.[8][9] The Tn antigen is the initial building block in mucin-type O-glycosylation, and its accumulation in cancer cells is often due to the incomplete synthesis of more complex O-glycans.[6][7] This discovery propelled acetylated galactose derivatives, specifically N-acetyl-D-galactosamine (GalNAc), into the forefront of cancer research and immunology.

Quantitative Data of Key Acetylated Galactose Derivatives

The following tables summarize key physicochemical properties of some important acetylated galactose derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) | Reference |

| α-D-Galactose Pentaacetate | C₁₆H₂₂O₁₁ | 390.34 | 143-144 | +23 to +26 (c=1, CHCl₃) | [10][11] |

| β-D-Galactose Pentaacetate | C₁₆H₂₂O₁₁ | 390.34 | 142-146 | +23 to +26 (c=1, CHCl₃) | [10][11][12] |

| 2-O-acetyl-D-galactose | C₈H₁₄O₇ | 222.19 | Not available | Not available | [13] |

| D-galactose, acetylated diethyldithioacetal derivative | C₂₀H₃₂O₁₀S₂ | 496.60 | Not available | Not available | [14] |

| Compound Name | CAS Number | PubChem CID |

| α-D-Galactose Pentaacetate | 4163-59-1 | 81232 |

| β-D-Galactose Pentaacetate | 4163-60-4 | 79064 |

| 2-O-acetyl-D-galactose | Not available | 141455485 |

| D-galactose, acetylated diethyldithioacetal derivative | Not available | Not available |

Key Experimental Protocols

Classical Acetylation of Galactose to form Galactose Pentaacetate

This protocol is a generalized representation of the classical methods used for the per-O-acetylation of galactose, adapted from descriptions of standard carbohydrate chemistry techniques.[15][16]

Materials:

-

D-galactose

-

Acetic anhydride

-

Anhydrous pyridine

-

Toluene

-

Dichloromethane

-

Ice-cold water

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Cyclohexane:Ethyl acetate mixture)

Procedure:

-

Dissolution: Dissolve D-galactose in anhydrous pyridine in a round-bottom flask. The pyridine acts as both a solvent and a catalyst.

-

Acetylation: Cool the solution in an ice bath. Add a large excess of acetic anhydride dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (galactose) is no longer visible.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acetic anhydride and pyridine.

-

Azeotropic Removal of Pyridine: Add toluene to the residue and co-evaporate under reduced pressure. Repeat this step several times to ensure the complete removal of residual pyridine.

-

Purification: Purify the resulting crude galactose pentaacetate by column chromatography on silica gel. A suitable eluent system, such as a mixture of cyclohexane and ethyl acetate, is used to separate the product from any impurities.[15] The product is typically a mixture of α and β anomers.

Synthesis of a Glycosyl Bromide from Galactose Pentaacetate

This protocol describes the conversion of the acetylated galactose into a glycosyl bromide, a key intermediate for glycosylation reactions.[15]

Materials:

-

Galactose pentaacetate

-

Hydrogen bromide (HBr) in acetic acid (e.g., 33%)

-

Dichloromethane

-

Ice-cold water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Bromination: Dissolve the galactose pentaacetate in a minimal amount of dichloromethane in a flask and cool to 0°C in an ice bath.

-

Addition of HBr: Slowly add a solution of hydrogen bromide in acetic acid to the cooled, stirred solution.

-

Reaction: Continue stirring the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction by TLC.

-

Extraction: Pour the reaction mixture into ice-cold water and extract the product into dichloromethane.

-

Washing: Carefully wash the organic layer with ice-cold water to remove any remaining acid.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the desired acetobromogalactose. The product is often used immediately in the next step without further purification.

Visualizing the Science: Pathways and Processes

The following diagrams, rendered in the DOT language for Graphviz, illustrate key concepts related to acetylated galactose derivatives.

Conclusion

The journey from the foundational work of Emil Fischer to the intricate understanding of the role of acetylated galactose derivatives in cancer biology is a testament to the power of chemical synthesis in unraveling biological complexity. The ability to acetylate galactose and its derivatives has not only been instrumental in the synthesis of complex carbohydrates but has also provided invaluable tools for probing cellular processes. As research in glycobiology and drug development continues to advance, the history of acetylated galactose derivatives serves as a compelling reminder of how fundamental chemical discoveries can have a lasting and profound impact on science and medicine. The ongoing exploration of these molecules promises to unlock new therapeutic strategies and a deeper understanding of the "sweet" language of life.

References

- 1. Carbohydrate - Wikipedia [en.wikipedia.org]

- 2. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]

- 3. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]

- 4. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical glycosylation - Wikipedia [en.wikipedia.org]

- 6. The Tn Antigen—Structural Simplicity and Biological Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cosmc connection to the Tn antigen in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cytokine-cosmc signaling axis upregulates the tumor-associated carbohydrate antigen Tn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tn Antigen Expression Contributes to an Immune Suppressive Microenvironment and Drives Tumor Growth in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. b- D -Galactose pentaacetate 98 4163-60-4 [sigmaaldrich.com]

- 11. deyerchem.com [deyerchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

- 14. D-galactose, acetylated diethyldithioacetal derivative [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

The Strategic Role of Acetyl Protecting Groups in Galactopyranose Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, particularly in the synthesis of complex glycans and glycoconjugates, the judicious use of protecting groups is paramount. Among these, the acetyl group stands out as a versatile and widely employed tool for the temporary masking of hydroxyl functionalities in galactopyranose and other monosaccharides. Its prevalence stems from the ease of its introduction and removal, as well as its profound influence on the reactivity and stereochemical outcome of glycosylation reactions. This technical guide provides an in-depth exploration of the role of acetyl protecting groups in galactopyranose chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts.

Core Principles of Acetyl Protection in Galactopyranose

The primary function of a protecting group is to selectively block a reactive site to prevent it from interfering with a desired chemical transformation at another position in the molecule.[1] Acetyl groups, introduced as acetate esters, effectively serve this purpose for the hydroxyl groups of galactopyranose. The protection of these hydroxyls is a critical step in multi-step syntheses of oligosaccharides, enabling precise control over which hydroxyl group acts as a glycosyl acceptor.[2]

Beyond simple protection, acetyl groups at specific positions on the galactopyranose ring can actively participate in reactions, a phenomenon known as neighboring group participation.[3] This is particularly significant in glycosylation reactions, where an acetyl group at the C2 position can lead to the formation of a 1,2-trans glycosidic linkage. Conversely, non-participating groups are often required to achieve 1,2-cis linkages. However, in the case of galactose, remote participation by an acetyl group at the C4 position can steer the reaction towards the formation of 1,2-cis-glycosides (α-glycosides).[4][5] The electron density of the acyl protecting group has been shown to influence the efficiency of this remote participation.[4]

Quantitative Data on Acetylation and Deacetylation of Galactopyranose

The efficiency and selectivity of acetylation and deacetylation reactions are critical for the successful synthesis of target molecules. The following tables summarize quantitative data from various studies.

| Reaction | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |

| Per-O-acetylation | Acetic anhydride, anhydrous pyridine, room temperature, overnight | D-Galactose | Galactose pentaacetate (α/β mixture) | 95-97 | [6] |

| Per-O-acetylation | Acetic anhydride, sodium acetate, 95°C, 18 hrs | D-Galactose | Galactose pentaacetate | 98 | [3] |

| Anomeric Deacetylation | (i-Pr)3Sn(OEt), methanol, reflux, 4-5 hours | Pentaacetyl-α-D-galactopyranose | 2,3,4,6-Tetra-O-acetyl-D-galactopyranose | Good to Excellent | [7] |

| Regioselective Deacetylation | Ammonium acetate, DMF | Peracetylated carbohydrates | 1-O-deacetylated product | Not specified | [8] |

Experimental Protocols

Detailed methodologies are essential for reproducibility in the laboratory. The following sections provide step-by-step protocols for key acetylation and deacetylation reactions of galactopyranose.

Per-O-Acetylation of D-Galactose

This procedure describes the complete acetylation of all hydroxyl groups on D-galactose.

Materials:

-

D-Galactose

-

Acetic anhydride

-

Anhydrous pyridine

-

Toluene

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Cyclohexane

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve D-galactose in anhydrous pyridine.

-

Add a large excess of acetic anhydride dropwise to the solution while stirring.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[6]

-

Concentrate the mixture under reduced pressure.

-

Co-evaporate the residue with toluene several times to remove traces of pyridine.[6]

-

Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., Cyclohexane:EtOAc 6:4) to obtain galactose pentaacetate.[6]

Selective Anomeric Deacetylation of Per-acetylated Galactose

This protocol outlines the selective removal of the acetyl group at the anomeric (C1) position.

Materials:

-

Pentaacetyl-α-D-galactopyranose

-

(i-Pr)3Sn(OEt) (Triisopropoxytin(IV) ethoxide)

-

Methanol

-

Ammonium acetate solution

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve pentaacetyl-α-D-galactopyranose (1 mmol) in methanol (20 mL).[7]

-

Add (i-Pr)3Sn(OEt) (1 mmol) to the solution.[7]

-

Add a drop of ammonium acetate solution to the reaction mixture.[7]

-

Reflux the reaction mixture for 4-5 hours, monitoring the progress by TLC.[7]

-

Once the reaction is complete, separate the solvent. The solid matter is the desired product.

-

Wash the solid product with hexane (3 times).[7]

-

Recrystallize the product from ethyl acetate to yield 2,3,4,6-tetra-O-acetyl-D-galactopyranose.[7]

Visualizing Key Concepts in Galactopyranose Chemistry

Diagrams are invaluable for understanding complex chemical pathways and relationships. The following sections provide Graphviz diagrams to illustrate fundamental processes involving acetylated galactopyranose.

Logical Flow of Acetyl Protection in Glycosylation

This diagram illustrates the general workflow for utilizing acetyl protecting groups in the synthesis of a disaccharide.

Caption: Workflow for disaccharide synthesis using acetyl protecting groups.

Signaling Pathway of Neighboring Group Participation

This diagram conceptualizes the mechanism of neighboring group participation by a C2-acetyl group during glycosylation, leading to a 1,2-trans product.

Caption: Mechanism of C2-acetyl neighboring group participation.

Physicochemical Properties of Acetylated Galactopyranose

The introduction of acetyl groups significantly alters the physicochemical properties of galactopyranose. Acetylation generally increases the hydrophobicity of the molecule, leading to changes in solubility. While native galactopyranose is highly soluble in water, per-O-acetylated galactopyranose is more soluble in organic solvents.[9] This modification also impacts properties such as swelling power, thermal stability, and crystallinity, which is particularly relevant when considering acetylated polysaccharide derivatives.[10][11]

| Property | Effect of Acetylation | Rationale |

| Solubility | Decreased in water, increased in organic solvents.[9] | The hydrophobic acetyl groups mask the hydrophilic hydroxyl groups. |

| Swelling Power | Generally increased in acetylated polysaccharides.[11] | Introduction of acetyl groups weakens the intermolecular hydrogen bonds within the starch granule, allowing for greater water penetration. |

| Thermal Stability | Increased.[10] | The bulky acetyl groups can increase the rigidity of the polymer chain. |

| Crystallinity | Reduced.[10] | The introduction of acetyl groups disrupts the regular packing of the polysaccharide chains. |

Conclusion

Acetyl protecting groups are an indispensable tool in the chemical synthesis involving galactopyranose. Their role extends far beyond the simple masking of hydroxyl groups, critically influencing the stereochemical outcome of glycosylation reactions through neighboring group and remote participation. A thorough understanding of the methods for their introduction and removal, as well as their impact on the physicochemical properties of galactopyranose derivatives, is essential for researchers in glycochemistry and drug development. The strategic application of acetyl protection enables the synthesis of complex, biologically relevant oligosaccharides and glycoconjugates with high precision and efficiency.

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. trace.tennessee.edu [trace.tennessee.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ccsenet.org [ccsenet.org]

- 8. researchgate.net [researchgate.net]

- 9. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Physico-chemical properties of acetylated starches from Indian black gram (Phaseolus mungo L.) cultivars - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose from D-galactose

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose, a valuable intermediate in the synthesis of various biologically active molecules, starting from the readily available D-galactose. The protocol is presented in a two-step process: the initial per-acetylation of D-galactose to yield D-galactose pentaacetate, followed by a highly selective deacetylation at the anomeric position to afford the target compound.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Per-acetylation of D-galactose D-galactose is treated with an excess of acetic anhydride in the presence of a catalyst, such as sodium acetate, to yield a mixture of anomers of D-galactose pentaacetate.